molecular formula C9H11BrN2 B1424127 N-Allyl-5-bromo-4-methyl-2-pyridinamine CAS No. 1220034-28-5

N-Allyl-5-bromo-4-methyl-2-pyridinamine

Cat. No. B1424127
M. Wt: 227.1 g/mol
InChI Key: ZDRCESFJDGEDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-5-bromo-4-methyl-2-pyridinamine, also known as N-allyl-5-bromopyridin-2-amine, is a chemical compound with the molecular formula C8H9BrN2 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of N-Allyl-5-bromo-4-methyl-2-pyridinamine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a bromine atom, a methyl group, and an allyl group .

Scientific Research Applications

Double Bond Migration in N-Allylic Systems

A study by Krompiec et al. (2008) discusses the isomerization of N-allyl compounds, including amines, imines, amides, imides, and nitrogen-heterocycles, catalyzed by transition metal complexes. This process is essential for the synthesis of N-(1-propenyl) compounds and has been utilized for selective syntheses of enamines, enamides, and azadienes. The coordination of nitrogen atoms to metal atoms significantly influences the stereochemistry of double bond migration, highlighting the importance of N-allyl compounds in developing enantioselective syntheses (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).

Photochemistry of Nucleic Acid Bases and Analogues

Pollum et al. (2015) reviewed the photochemistry of nucleic acid bases and their sulfur- and nitrogen-substituted analogues, emphasizing experimental studies that provide insights into their radiative and nonradiative decay pathways. This research has implications for understanding the photodynamic properties of DNA and RNA bases, potentially aiding the development of photochemotherapeutic applications (Pollum, M., Martínez-Fernández, L., & Crespo-Hernández, C., 2015).

Regioselectivity in Radical Bromination

Thapa et al. (2014) explored the regioselectivity of bromination in unsymmetrical dimethylpyridines, demonstrating that nitrogen in the ring deactivates inductively. Their findings contribute to a better understanding of the mechanisms behind the bromination of pyridine derivatives, which is crucial for synthesizing specific brominated compounds (Thapa, R., Brown, J.D., Balestri, T., & Taylor, R., 2014).

Hybrid Catalysts in Synthesis

Parmar et al. (2023) reviewed the application of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the role of organocatalysts, metal catalysts, and green solvents in developing lead molecules for medicinal and pharmaceutical industries. This review highlights the versatility of pyranopyrimidine cores in drug development and their synthesis using multi-component reactions (Parmar, M.P., Vala, R.M., & Patel, H., 2023).

Safety And Hazards

2-Amino-5-bromo-4-methylpyridine, a similar compound, is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-4-methyl-N-prop-2-enylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-3-4-11-9-5-7(2)8(10)6-12-9/h3,5-6H,1,4H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRCESFJDGEDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-5-bromo-4-methyl-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Allyl-5-bromo-4-methyl-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
N-Allyl-5-bromo-4-methyl-2-pyridinamine
Reactant of Route 3
Reactant of Route 3
N-Allyl-5-bromo-4-methyl-2-pyridinamine
Reactant of Route 4
Reactant of Route 4
N-Allyl-5-bromo-4-methyl-2-pyridinamine
Reactant of Route 5
Reactant of Route 5
N-Allyl-5-bromo-4-methyl-2-pyridinamine
Reactant of Route 6
Reactant of Route 6
N-Allyl-5-bromo-4-methyl-2-pyridinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.